molecular formula C17H19NO5S B2888574 N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333456-56-7

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2888574
CAS RN: 333456-56-7
M. Wt: 349.4
InChI Key: RZFZYQPXQKVPTM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as EPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPMS is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory and analgesic properties. In

Scientific Research Applications

Organic Synthesis Applications

Synthesis of 1,2,4-Triazines

N-acyl derivatives of glycine, including compounds similar to N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, have been utilized in the synthesis of 1,2,4-triazines. These derivatives undergo thionation and subsequent reaction with hydrazine hydrate to produce 1,2,4-triazine derivatives, showcasing their utility in constructing heterocyclic compounds (Andersen, Ghattas, & Lawesson, 1983).

Solvation for N-Chemoselective Arylsulfonylation

The chemoselective arylsulfonylation of amino acids, such as tyrosine and (4-hydroxyphenyl)glycine methyl esters, has been facilitated by specific solvation techniques. These processes are significant for synthesizing 2-arylsulfonamido esters without protecting the phenolic hydroxy group, highlighting the role of similar compounds in selective synthesis methods (Penso et al., 2003).

Medicinal Chemistry Applications

Cytoprotectants and NMDA Receptor Inhibitors

Thieno[2,3-b]pyridinones, synthesized from precursors including aminothiophene carboxylic acid methyl esters, act as cytoprotectants and inhibitors of glycine binding to the NMDA receptor. These compounds, derived from structural modifications and phenylacetylation of glycine derivatives, demonstrate the potential of N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine related structures in developing therapeutics (Buchstaller et al., 2006).

Biochemical Studies

Herbicide Transport and Environmental Impact

Studies on herbicide transport, particularly glyphosate and glufosinate, have involved compounds with structural similarities to N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. These studies aim to understand the environmental impact of agriculture and the movement of chemicals through soil, emphasizing the role of such compounds in environmental science (Malone et al., 2004).

properties

IUPAC Name

2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-16-7-5-4-6-15(16)18(12-17(19)20)24(21,22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZYQPXQKVPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

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